2-(4-bromophenyl)-2-cyclopropylacetic acid
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Overview
Description
2-(4-bromophenyl)-2-cyclopropylacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-cyclopropylacetic acid typically involves the bromination of phenylacetic acid derivatives followed by cyclopropylation. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide. The resulting bromophenylacetic acid is then subjected to cyclopropylation using cyclopropyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-cyclopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylacetic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Production of phenylacetic acid derivatives.
Substitution: Generation of hydroxyl or amino-substituted phenylacetic acids.
Scientific Research Applications
2-(4-bromophenyl)-2-cyclopropylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-cyclopropylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to the compound’s reactivity and binding affinity, influencing its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: Shares the bromophenylacetic acid core but lacks the cyclopropyl group.
2-cyclopropylacetic acid: Contains the cyclopropylacetic acid moiety without the bromophenyl group.
4-bromophenylcyclopropane: Features both the bromophenyl and cyclopropyl groups but lacks the acetic acid functionality.
Uniqueness
2-(4-bromophenyl)-2-cyclopropylacetic acid is unique due to the combination of the bromophenyl, cyclopropyl, and acetic acid groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77585-44-5 |
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Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) |
InChI Key |
HWVVDKCGEPNFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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